2-methyl-3-[(pyridin-3-yl)methoxy]pyridine
Description
Contextual Significance of Pyridine (B92270) Scaffolds in Modern Chemical Research
The pyridine motif is a ubiquitous feature in a vast number of biologically active compounds and functional materials. Its presence can significantly influence a molecule's physicochemical properties, such as solubility, basicity, and ability to form hydrogen bonds. chempanda.compharmanotes.org In the pharmaceutical industry, the incorporation of a pyridine ring is a well-established strategy for optimizing the therapeutic potential of drug candidates. Many FDA-approved drugs across various therapeutic areas, including antiviral, anticancer, and cardiovascular agents, feature a pyridine core, underscoring its importance in drug design. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a coordination site for metal ions, properties that are crucial for molecular recognition and catalytic processes.
Strategic Position of 2-methyl-3-[(pyridin-3-yl)methoxy]pyridine within Pyridine Chemical Space
The compound this compound is a distinct entity within the diverse family of pyridine derivatives. Its structure is characterized by two pyridine rings linked by a methoxy (B1213986) bridge. This unique arrangement, combining a 2-methylpyridine (B31789) moiety with a pyridin-3-ylmethanol-derived portion, positions it as a subject of interest for several reasons.
The synthesis of this compound would likely involve the etherification of 2-methyl-3-hydroxypyridine with 3-(halomethyl)pyridine or the reaction of 3-pyridin-3-ylmethanol with a suitable 2-methyl-3-halopyridine. The presence of two nitrogen atoms with different basicities and steric environments, along with the flexible ether linkage, suggests a potential for this molecule to act as a bidentate ligand in coordination chemistry or to adopt specific conformations for binding to biological targets.
While specific experimental data for this compound is not extensively available in public literature, its properties can be inferred from its constituent parts and related structures. The table below outlines some predicted physicochemical properties for this compound, offering a glimpse into its potential behavior and characteristics.
| Property | Predicted Value |
| Molecular Formula | C12H12N2O |
| Molecular Weight | 200.24 g/mol |
| XLogP3 | 2.1 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 3 |
| Topological Polar Surface Area | 35.4 Ų |
Note: These properties are computationally predicted and await experimental verification.
Historical and Contemporary Perspectives on Pyridine Ether Motifs in Drug Discovery
The inclusion of ether linkages in drug molecules is a long-standing practice in medicinal chemistry. Pyridine ether motifs, specifically, have garnered significant attention due to their ability to confer desirable pharmacological properties. Historically, the ether bond was often used to modulate lipophilicity and metabolic stability.
In a contemporary context, pyridine ethers are recognized for their role in creating conformationally flexible yet defined structures that can effectively interact with biological targets. The oxygen atom of the ether can act as a hydrogen bond acceptor, while the pyridine ring provides a platform for a multitude of interactions, including π-stacking and hydrogen bonding. Research into pyridyl ethers has led to the development of ligands for various receptors, including nicotinic acetylcholine (B1216132) receptors, showcasing the therapeutic potential of this structural motif. vedantu.com The continued exploration of novel pyridine ether derivatives remains a vibrant area of research, with the aim of discovering new therapeutic agents with improved efficacy and selectivity.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-3-(pyridin-3-ylmethoxy)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-10-12(5-3-7-14-10)15-9-11-4-2-6-13-8-11/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUUFWWRSAYKJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)OCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Methyl 3 Pyridin 3 Yl Methoxy Pyridine and Analogues
Established Synthetic Routes for Substituted Pyridine (B92270) Ethers
The formation of an ether linkage to a pyridine ring can be achieved through several strategic approaches, each with its own advantages and limitations.
Nucleophilic aromatic substitution (SNAr) is a primary mechanism for introducing nucleophiles onto an aromatic ring. wikipedia.org In the context of pyridine chemistry, the ring's nitrogen atom significantly influences reactivity. Pyridines are inherently electron-deficient, which makes them more susceptible to nucleophilic attack than benzene (B151609). However, this reactivity is highly regioselective.
The SNAr mechanism involves the addition of a nucleophile to the pyridine ring, forming a negatively charged intermediate known as a Meisenheimer complex, followed by the elimination of a leaving group. nih.gov The stability of this intermediate is crucial. For pyridine, nucleophilic attack is strongly favored at the 2- (ortho) and 4- (para) positions. stackexchange.comvaia.com This preference is because the resulting negative charge in the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, a stabilizing resonance form that is not possible with attack at the 3- (meta) position. stackexchange.com
Therefore, to synthesize 3-alkoxypyridines via an SNAr reaction where an alkoxide displaces a leaving group at the 3-position, the pyridine ring typically requires activation with strong electron-withdrawing groups. nih.govmdpi.com Common leaving groups for these reactions include halides and sulfonates. mdpi.com
Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Pyridine
| Position of Attack | Intermediate Stability | Reason for Stability/Instability |
|---|---|---|
| C-2 (ortho) | Stabilized | Negative charge delocalized onto the ring nitrogen. stackexchange.com |
| C-4 (para) | Stabilized | Negative charge delocalized onto the ring nitrogen. stackexchange.comvaia.com |
| C-3 (meta) | Less Stable | Negative charge cannot be delocalized onto the ring nitrogen. stackexchange.com |
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. libretexts.orgnobelprize.org While reactions like the Suzuki, Heck, and Stille couplings are famous for C-C bond formation, the Buchwald-Hartwig amination is a key method for C-N bonds. libretexts.org An analogous reaction, the Buchwald-Hartwig etherification, allows for the formation of aryl ethers, including pyridine ethers, by coupling an alcohol with an aryl halide or triflate.
This methodology offers a powerful alternative to traditional methods like the Ullmann condensation. The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the alcohol, deprotonation by a base to form an alkoxide complex, and finally, reductive elimination to yield the desired ether and regenerate the Pd(0) catalyst. These reactions are valued for their broad functional group tolerance and relatively mild conditions. nobelprize.org The synthesis of diarylated 4-pyridylmethyl ethers using a palladium(NIXANTPHOS)-based catalyst highlights the application of such cross-coupling strategies in preparing complex pyridine derivatives. researchgate.net
Alkylation is a fundamental transformation in organic chemistry. In pyridine chemistry, alkylation can occur at either the ring nitrogen or a ring carbon. The nitrogen atom's lone pair is basic and nucleophilic, readily reacting with alkyl halides to form N-alkyl pyridinium (B92312) salts. wikipedia.orgquimicaorganica.org This is generally the most facile reaction pathway. quimicaorganica.org
For the synthesis of pyridine ethers, the most relevant alkylation is the O-alkylation of a hydroxypyridine, a reaction analogous to the Williamson ether synthesis. In this process, the hydroxyl group of a hydroxypyridine is deprotonated by a base to form a pyridinolate anion. This anion then serves as a nucleophile, attacking an alkyl halide or other substrate with a suitable leaving group to form the ether linkage. Direct C-alkylation of the pyridine ring is more challenging and typically requires the use of highly reactive organometallic reagents or radical conditions, as Friedel-Crafts type alkylations generally fail due to the deactivation of the ring by the nitrogen atom. youtube.com
Targeted Synthesis of 2-methyl-3-[(pyridin-3-yl)methoxy]pyridine
The construction of this compound is most efficiently achieved by forming the ether bond between two key pyridine-containing precursors. This strategy is a practical application of the Williamson ether synthesis discussed previously.
The targeted synthesis requires two primary building blocks: 2-methyl-3-hydroxypyridine and a reactive derivative of 3-pyridinemethanol , such as 3-(chloromethyl)pyridine (B1204626) or 3-(bromomethyl)pyridine .
Synthesis of 2-methyl-3-hydroxypyridine: This intermediate can be prepared through several routes.
Diels-Alder type reaction: One patented method involves the reaction of 4-methyl-5-hydrocarbonoxyoxazoles with ethylenic compounds, such as diethyl maleate, to construct the substituted pyridine ring. google.com
Ring transformation: Furan derivatives can be used as starting materials. For instance, 2-acetylfuran (B1664036) can undergo a ring-opening and re-closure process in the presence of ammonia (B1221849) to form 2-methyl-3-hydroxypyridine. guidechem.com
Decarboxylation: The decarboxylation of 2-methyl-3-hydroxy-isonicotinic acid in quinoline (B57606) with a copper catalyst is another reported method to produce 2-methyl-3-hydroxypyridine. guidechem.com
Synthesis of 3-(halomethyl)pyridine: This electrophilic precursor is typically synthesized from 3-methylpyridine (B133936) (3-picoline) or nicotinic acid.
A multi-step synthesis starts with the oxidation of 3-methylpyridine using potassium permanganate (B83412) to yield 3-picolinic acid (nicotinic acid). google.com The acid is then esterified with methanol, and the resulting methyl nicotinate (B505614) is reduced to 3-pyridinemethanol. Finally, treatment with thionyl chloride converts the alcohol to 3-(chloromethyl)pyridine hydrochloride. google.com
A similar sequence starting from 5-methylnicotinic acid has been used to prepare 3-(bromomethyl)-5-methylpyridine (B105789) hydrobromide. researchgate.net
Direct chlorination of 3-methylpyridine can be achieved using elemental chlorine under UV irradiation to produce 3-trichloromethyl-pyridine, which can be a precursor to the desired monochlorinated species. google.com
Table 2: Overview of Key Precursor Synthesis
| Precursor | Starting Material(s) | Key Reagents/Conditions | Reference(s) |
|---|---|---|---|
| 2-methyl-3-hydroxypyridine | 4-methyl-5-ethoxyoxazole, diethyl maleate | Heat, then ethanolic HCl | google.com |
| 2-Acetylfuran | Concentrated ammonia, ammonium (B1175870) chloride, high temp. | guidechem.com | |
| 3-(chloromethyl)pyridine HCl | 3-Methylpyridine | 1. KMnO₄; 2. Methanol/Acid; 3. Reduction; 4. SOCl₂ | google.com |
| 3-(bromomethyl)pyridine HBr | 3-Bromomethyl pyridine hydrobromide | Saturated aqueous Na₂CO₃ | rsc.org |
The final step in synthesizing this compound is the coupling of the two precursors via an etherification reaction. The standard approach is a Williamson ether synthesis.
The hydroxyl group of 2-methyl-3-hydroxypyridine is acidic and can be deprotonated with a suitable base, such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH), to form the corresponding sodium or potassium 2-methyl-3-pyridinolate. This nucleophilic alkoxide is then reacted with an electrophile like 3-(chloromethyl)pyridine or 3-(bromomethyl)pyridine. The alkoxide displaces the halide in an SN2 reaction to form the desired ether bridge.
Optimization of this reaction involves careful selection of the reaction parameters to maximize the yield of the desired O-alkylation product and minimize potential side reactions.
Base: A strong, non-nucleophilic base like NaH is often effective for complete deprotonation of the hydroxyl group. Weaker bases like K₂CO₃ can also be used, often requiring higher temperatures.
Solvent: A polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, is typically used to dissolve the reactants and facilitate the SN2 reaction.
Temperature: The reaction may be performed at room temperature or with gentle heating to ensure completion.
Side Reactions: A primary concern is competitive N-alkylation at either of the pyridine nitrogen atoms. The pyridinolate oxygen is generally a softer nucleophile than the pyridine nitrogen, favoring O-alkylation. However, reaction conditions must be controlled to prevent the formation of quaternary pyridinium salt byproducts.
A related synthesis for 3-methoxy-2-methylpyridine (B1587472) involves the deoxygenation of 3-methoxy-2-methylpyridine 1-oxide using phosphorus trichloride, demonstrating an alternative strategy for modifying the pyridine core after the ether is already in place. prepchem.com
Considerations for Stereoselective Synthesis
The stereoselective synthesis of pyridine derivatives, while challenging due to the aromatic and often symmetrical nature of the pyridine ring, is a critical area of research for producing enantiomerically pure compounds. numberanalytics.com For a molecule such as this compound, introducing chirality would typically involve modifications to create a stereocenter, for instance, on the methylene (B1212753) bridge or by adding a chiral substituent. General methodologies for achieving enantioselectivity in pyridine derivatives are applicable.
Key strategies for inducing asymmetry in pyridine synthesis include:
Chiral Catalysis : This is a powerful method for enantioselective synthesis. numberanalytics.com Transition metal complexes, particularly copper paired with chiral diphosphine ligands, have been effectively used for the catalytic asymmetric alkylation of alkenyl pyridines. researchgate.net Such a system could be adapted to control the stereochemistry of substituents being added to a precursor of the target molecule. The development of novel chiral pyridine units (CPUs) that can be assembled into various chelating ligands is also a promising approach, showing excellent performance in achieving high stereoselectivity in different reaction types. acs.org
Chiral Auxiliaries : This strategy involves temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a reaction. numberanalytics.com After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. numberanalytics.com
Directed Metalation : The use of chiral sulfoxides can direct the ortho-metalation of pyridine rings, allowing for an asymmetric reaction with various electrophiles. acs.org This method provides a pathway to install substituents with stereochemical control at a specific position relative to the directing group.
Recent research has highlighted a highly enantioselective catalytic method for transforming β-substituted alkenyl pyridines into a variety of alkylated chiral pyridines using Grignard reagents in combination with a copper-chiral diphosphine ligand catalyst. researchgate.net This approach demonstrates significant functional group tolerance, which is a valuable feature for the synthesis of complex molecules. researchgate.net
Radiosynthetic Approaches for Pyridine-Containing Imaging Agents
The pyridine scaffold is a common feature in radiotracers developed for positron emission tomography (PET), a powerful in vivo molecular imaging technique. nih.govnih.gov The short half-life of PET isotopes, such as Carbon-11 (t½ ≈ 20.4 min) and Fluorine-18 (t½ ≈ 109.7 min), necessitates rapid and efficient radiolabeling methods, where the radioisotope is incorporated in the final or penultimate step of the synthesis. nih.govmdpi.comrsc.org
Incorporation of Positron-Emitting Isotopes (e.g., Carbon-11)
Carbon-11 is a widely used radionuclide for PET because its incorporation into a molecule does not alter the compound's physicochemical properties. nih.gov It is produced in a cyclotron as either [¹¹C]carbon dioxide ([¹¹C]CO₂) or [¹¹C]methane ([¹¹C]CH₄). nih.govnih.gov These primary precursors are typically converted into more reactive labeling agents for synthesis. nih.gov
Common Carbon-11 Labeling Strategies:
¹¹C-Methylation : This is the most common ¹¹C-labeling method. nih.gov It involves the use of [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf) to methylate heteroatoms like nitrogen or oxygen. nih.gov For a molecule like this compound, a potential radiosynthesis could involve the ¹¹C-methylation of a des-methyl precursor.
¹¹C-Carbonylation : The use of [¹¹C]CO₂ fixation allows for the synthesis of ¹¹C-labeled carbonyl compounds, including ureas, amides, and carbamates. nih.govnih.gov This can be achieved via the formation of a [¹¹C]isocyanate intermediate. nih.govyoutube.com
Cross-Coupling Reactions : Transition-metal-mediated cross-coupling reactions, such as the Stille and Suzuki reactions, can be used to form carbon-carbon bonds using [¹¹C]CH₃I as a coupling partner with organotin or organoborane precursors. nih.gov
The choice of strategy depends on the functional groups present in the target molecule and the availability of suitable precursors. nih.gov
Table 1: Common Carbon-11 Labeling Agents and Their Precursors
| Labeling Agent | Common Precursor(s) | Typical Application | Citation(s) |
|---|---|---|---|
| [¹¹C]Methyl iodide ([¹¹C]CH₃I) | [¹¹C]CO₂, [¹¹C]CH₄ | Methylation of amines, alcohols, thiols | nih.govnih.gov |
| [¹¹C]Methyl triflate ([¹¹C]CH₃OTf) | [¹¹C]CO₂, [¹¹C]CH₄ | Methylation of heteroatoms; often more reactive than [¹¹C]CH₃I | nih.gov |
| [¹¹C]Carbon dioxide ([¹¹C]CO₂) | Direct from cyclotron | Carboxylation of Grignard reagents, organolithiums; fixation reactions | nih.govyoutube.com |
| [¹¹C]Hydrogen cyanide ([¹¹C]HCN) | [¹¹C]CH₄ | Synthesis of ¹¹C-cyanides | nih.gov |
| [¹¹C]Carbonyl fluoride (B91410) ([¹¹C]COF₂) | [¹¹C]CO₂ | Synthesis of ureas | nih.gov |
Precursor Chemistry for Radiolabeling
The design of the precursor molecule is crucial for a successful radiosynthesis. The precursor must contain a reactive site where the radiolabel can be attached quickly and in high yield.
For ¹¹C-Methylation : A common precursor would be a molecule containing a nucleophilic hydroxyl, amine, or thiol group that can be alkylated by [¹¹C]methyl iodide or triflate. For example, to synthesize a [¹¹C]methylated version of the target compound on its pyridine ring, the precursor would be 3-[(pyridin-3-yl)methoxy]pyridine.
For ¹⁸F-Fluorination : Nucleophilic fluorination is a common strategy for introducing Fluorine-18. Precursors for this often contain a good leaving group (e.g., tosylate, mesylate, or triflate) that can be displaced by [¹⁸F]fluoride. rsc.orgnih.gov Alternatively, copper-mediated radiofluorination of boronic acid pinacol (B44631) ester precursors is a well-established method for labeling aryl systems, including pyridines. mdpi.comrsc.org The electron-deficient nature of the pyridine ring can facilitate nucleophilic attack of [¹⁸F]fluoride at the 2- and 4-positions without requiring additional electron-withdrawing groups. mdpi.com
For ¹¹C-Carbonylation : Precursors for reactions involving [¹¹C]CO₂ fixation often include aryl or heteroaryl stannanes or amines. nih.gov For instance, the synthesis of [¹¹C]ureas can be achieved by reacting an amine precursor with trapped [¹¹C]CO₂ to form a reactive [¹¹C]isocyanate intermediate. nih.govnih.gov
Green Chemistry Principles in Pyridine Synthesis
The application of green chemistry principles to the synthesis of pyridines aims to reduce environmental impact by improving efficiency, minimizing waste, and using more sustainable materials. researchgate.netnumberanalytics.com Several strategies have been developed that align with these goals.
Sustainable Feedstocks and Catalysts : There is a growing interest in using renewable resources. One notable example is the direct production of pyridines from glycerol (B35011) (a biodiesel byproduct) and ammonia using thermo-catalytic conversion over zeolite catalysts. rsc.org The use of inexpensive and environmentally benign catalysts, such as iron(III) chloride (FeCl₃) for the cyclization of ketoxime acetates and aldehydes, also represents a greener approach to synthesizing substituted pyridines. rsc.org
Energy Efficiency and Alternative Solvents : Microwave-assisted synthesis has been recognized as a green chemistry tool that can accelerate reactions and improve yields in the production of pyridine derivatives. nih.gov Efforts to reduce the use of hazardous solvents are also prominent. This includes developing solvent- and halide-free methods for C-H functionalization of pyridine N-oxides and replacing hazardous solvents like benzene with safer alternatives such as ethyl acetate (B1210297) for product recovery. rsc.orggoogle.com
Atom Economy and Reaction Design : One-pot multicomponent reactions are highly valued in green chemistry because they increase synthetic efficiency and reduce waste by combining multiple steps into a single operation. nih.gov These methods, along with catalytic processes that enable direct C-H functionalization, maximize atom economy by incorporating a higher percentage of reactant atoms into the final product. rsc.org
Table 2: Application of Green Chemistry Principles in Pyridine Synthesis
| Green Chemistry Principle | Application in Pyridine Synthesis | Example(s) | Citation(s) |
|---|---|---|---|
| Use of Renewable Feedstocks | Thermo-catalytic conversion of glycerol and ammonia to pyridines. | HZSM-5 zeolite catalyst used to produce pyridines with a carbon yield up to 35.6%. | rsc.org |
| Benign Solvents/Conditions | Solvent-free synthesis; use of less hazardous solvents. | Solvent-free C-H functionalization of pyridine N-oxides; use of ethyl acetate instead of benzene for recovery. | rsc.orggoogle.com |
| Catalysis | Use of efficient, recyclable, or non-toxic catalysts. | Iron-catalyzed cyclization; heterogeneous zeolite catalysts; biocatalysis. | numberanalytics.comnumberanalytics.comrsc.orgrsc.org |
| Energy Efficiency | Use of alternative energy sources to reduce energy consumption. | Microwave-assisted one-pot synthesis of pyridine derivatives. | nih.gov |
| Atom Economy | Maximizing the incorporation of reactant atoms into the product. | One-pot multicomponent reactions; direct C-H functionalization. | researchgate.netnih.govrsc.org |
Structure Activity Relationship Sar Investigations of 2 Methyl 3 Pyridin 3 Yl Methoxy Pyridine Derivatives
Systematic Modification of the Pyridine (B92270) Nucleus and Methoxy (B1213986) Linker
Systematic modifications of the 2-methyl-3-methoxypyridine core and the ether linkage are crucial for probing the steric and electronic requirements for biological activity.
The 2-methyl-3-methoxypyridine nucleus serves as a key scaffold. The methyl group at the 2-position can influence the planarity of the molecule and may be involved in steric interactions within a binding pocket. The position and nature of substituents on this pyridine ring are known to have a dramatic effect on the biological activity of related pyridyl ether compounds. For instance, in a series of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine analogues, the introduction of substituents at various positions on the pyridine ring resulted in a wide range of binding affinities (Kᵢ values from 0.15 to >9,000 nM) for neuronal nicotinic acetylcholine (B1216132) receptors. researchgate.net This highlights the sensitivity of the pyridine core to substitution.
The methoxy linker is another critical element. Its length, flexibility, and the nature of the heteroatom can significantly alter the spatial orientation of the two pyridine rings, thereby affecting binding affinity. In studies of related bi-heterocyclic compounds, replacing the ether oxygen with other linkers, such as an aminocarbonyl group, has been shown to be a viable strategy that can maintain or even improve biological activity. nih.gov Furthermore, the replacement of the ether linkage in pyrimidinedione derivatives with a propargyl ether led to a more predictable SAR and identified compounds with improved in vivo activity. researchgate.net
The following table illustrates hypothetical modifications to the pyridine nucleus and linker and their potential impact on activity, based on general principles of medicinal chemistry.
| Modification | Rationale | Predicted Impact on Activity |
| Pyridine Nucleus | ||
| Relocation of methyl group (e.g., to position 4 or 6) | Alter steric and electronic environment | Potentially reduced or altered selectivity |
| Replacement of methyl with other alkyl groups (ethyl, isopropyl) | Probe steric tolerance at position 2 | Increased bulk may decrease activity |
| Introduction of electron-withdrawing groups (e.g., -Cl, -CN) | Modify the pKa of the pyridine nitrogen and hydrogen bonding capability | Could enhance or decrease binding depending on the target's electronic properties |
| Introduction of electron-donating groups (e.g., -OCH3) | Increase electron density of the ring | May improve hydrogen bond accepting ability |
| Methoxy Linker | ||
| Replacement of oxygen with sulfur (thioether) | Alter bond angle, length, and lipophilicity | May lead to different binding modes or altered pharmacokinetics |
| Replacement of oxygen with nitrogen (amine) | Introduce hydrogen bonding capability and a basic center | Could form new interactions with the target, potentially increasing potency |
| Extension of the linker (e.g., ethoxy) | Increase distance between the two pyridine rings | May disrupt optimal binding geometry, likely decreasing activity |
| Constraining the linker (e.g., incorporating into a ring) | Reduce conformational flexibility | Could lock the molecule in a bioactive conformation, increasing potency and selectivity |
Influence of Pyridin-3-yl Substitutions on Biological Interactions
Substitutions on the pyridin-3-yl ring are pivotal for modulating the interaction of the molecule with its biological target. This ring often engages in key binding interactions such as hydrogen bonding, and π-stacking.
The electronic nature of substituents on this ring can significantly affect activity. In a study of thieno[3,2-b]pyridine (B153574) derivatives, which also feature a heteroaromatic core linked to a phenyl ring, the introduction of electron-donating groups (EDGs) like -OMe and -Me, and electron-withdrawing groups (EWGs) like -Cl, -CN, and -CF₃ at the para-position of the phenyl ring had a pronounced effect on antitumor activity. mdpi.com For example, a derivative with a p-CN phenyl group (an EWG) showed significant growth inhibition in cancer cell lines. mdpi.com Similarly, in a series of 2-benzylaminoquinazolin-4(3H)-one derivatives, the presence of a chlorine atom on the phenyl ring resulted in good activity, whereas an unsubstituted phenyl group led to decreased activity. nih.gov
The position of the substituent on the pyridin-3-yl ring is also critical. In many kinase inhibitors, for example, specific substitution patterns are required to achieve selectivity. The development of selective TYK2 inhibitors based on a pyridine-containing scaffold demonstrated that modifications to the peripheral aromatic rings are key to achieving selectivity over other JAK family kinases. nih.gov
The table below summarizes the observed influence of substitutions on a phenyl ring in a related series of thieno[3,2-b]pyridine-2-carboxylates on their anti-proliferative activity. mdpi.com This data provides a model for the potential effects of similar substitutions on the pyridin-3-yl ring of the title compound.
| Substituent on Phenyl Ring | Position | GI₅₀ (μM) in MDA-MB-231 cells |
| H | - | >50 |
| 4-OMe | para | >50 |
| 4-Me | para | >50 |
| 4-Cl | para | 20 |
| 4-CN | para | 13 |
| 4-CF₃ | para | 17 |
Elucidation of Pharmacophoric Elements Critical for Activity
A pharmacophore model for 2-methyl-3-[(pyridin-3-yl)methoxy]pyridine derivatives would identify the essential structural features required for biological activity. Based on the structure and SAR of related compounds, several key pharmacophoric elements can be proposed.
A typical pharmacophore model for this class of compounds would likely include:
A hydrogen bond acceptor: The nitrogen atom of one or both pyridine rings.
An aromatic/hydrophobic region: The pyridine rings themselves, which can engage in π-stacking or hydrophobic interactions.
A hydrogen bond donor/acceptor linker: The ether oxygen, which can act as a hydrogen bond acceptor.
Defined spatial relationships: The specific distances and angles between these features, dictated by the methoxy linker.
Pharmacophore modeling for other pyridyl derivatives has proven to be a valuable tool. For instance, in the search for anticancer agents, pharmacophore models for tyrosine kinase inhibitors often include features like hydrogen bond donors, hydrogen bond acceptors, and hydrophobic interactions. nih.gov A study on estrogen receptor beta (ESR2) mutants also utilized a shared feature pharmacophore model that included hydrogen bond donors and acceptors, hydrophobic interactions, and aromatic interactions to identify potential inhibitors. nih.gov
The critical pharmacophoric elements can be summarized in the following table:
| Pharmacophoric Feature | Structural Element | Potential Interaction |
| Hydrogen Bond Acceptor | Pyridine Nitrogen(s) | Interaction with donor groups (e.g., -NH, -OH) on the target protein. |
| Aromatic/Hydrophobic Group | Pyridine Rings | π-π stacking with aromatic residues (e.g., Phe, Tyr, Trp) or hydrophobic interactions. |
| Hydrogen Bond Acceptor | Ether Oxygen | Interaction with hydrogen bond donors on the target. |
| Steric Feature | 2-Methyl Group | Occupies a specific hydrophobic pocket, potentially influencing orientation and selectivity. |
Comparative SAR Analysis with Known Pyridine and Pyridylmethoxy Analogues
Comparing the SAR of this compound with that of known pyridine and pyridylmethoxy analogues provides valuable context for understanding its biological activity.
For instance, in a series of 3,5-disubstituted pyridin-2(1H)-ones, the replacement of a nitrogen linker with an oxygen atom (an ether linkage) was well-tolerated and led to compounds with good biological activity. nih.gov This suggests that the ether linkage in the title compound is a favorable feature. Furthermore, the methylation of a hydroxyl group on the pyridinone core to a methoxy group resulted in a compound with enhanced analgesic effect, indicating the importance of this functional group. nih.gov
Studies on pyripyropene A, a potent ACAT inhibitor, have shown that the pyridine-pyrone moiety is crucial for its activity. nih.gov Modification of the pyridine ring in these analogues led to a significant decrease in inhibitory activity, underscoring the sensitivity of pyridine-containing scaffolds to structural changes. nih.gov
The antiproliferative activity of pyridine derivatives has been shown to be enhanced by the presence of -OMe, -OH, -C=O, and -NH₂ groups, while being diminished by halogens or bulky substituents. nih.gov This provides a general guideline for substitutions on the pyridine rings of the title compound.
The following table presents a comparative analysis with related structural motifs.
| Analogue Class | Key Structural Difference | General SAR Finding | Reference |
| 3,5-disubstituted pyridin-2(1H)-ones | Pyridinone core, N or O linker | O-linker is tolerated; O-methylation can enhance activity. | nih.gov |
| Pyripyropene A analogues | Fused pyridine-pyrone system | The pyridine-pyrone moiety is critical for activity. | nih.gov |
| General Pyridine Derivatives | Various scaffolds | -OMe, -OH groups often enhance antiproliferative activity; halogens and bulky groups decrease it. | nih.gov |
| Thieno[3,2-b]pyridines | Thienopyridine core | EWGs on a linked phenyl ring can enhance antitumor activity. | mdpi.com |
Strategies for Enhancing Selectivity and Potency through Structural Refinement
Several strategies can be employed to enhance the selectivity and potency of this compound derivatives through structural refinement.
One key strategy is to target specific subpockets within the binding site. This can be achieved by introducing substituents that can form additional interactions. For example, in the development of selective TYK2 inhibitors, the introduction of a cyclopropanamide group led to improved activity. nih.gov
Bioisosteric replacement is another powerful tool. This involves replacing a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For example, a benzene (B151609) ring can sometimes be replaced by a pyridine ring to introduce a hydrogen bond acceptor and improve solubility.
Conformational constraint is a strategy used to lock the molecule into its bioactive conformation, which can lead to increased potency and selectivity. This can be achieved by incorporating the flexible methoxy linker into a rigid ring system.
The following table outlines some specific strategies for structural refinement.
| Strategy | Specific Modification Example | Desired Outcome | Reference for Concept |
| Targeting Specific Subpockets | Introduction of a small, functionalized group on the pyridin-3-yl ring. | Form new hydrogen bonds or hydrophobic interactions, increasing potency and selectivity. | nih.gov |
| Bioisosteric Replacement | Replace the 2-methyl group with a cyclopropyl (B3062369) group. | Improve metabolic stability and potentially alter binding interactions. | |
| Bioisosteric Replacement | Replace one of the pyridine rings with a different heterocycle (e.g., pyrimidine, thiazole). | Modulate electronic properties and hydrogen bonding patterns to enhance selectivity. | nih.gov |
| Conformational Constraint | Cyclize the methoxy linker to form a seven-membered ring. | Reduce conformational flexibility to favor the bioactive conformation, increasing potency. | |
| Introduction of Selectivity-Enhancing Groups | Add a bulky group at a position that is not tolerated by off-targets. | Sterically hinder binding to undesired targets. | nih.gov |
Elucidation of Molecular Mechanisms and Target Interactions
In Vitro Receptor Binding and Functional Characterization
There is no publicly available data on the in vitro receptor binding affinity or functional activity of 2-methyl-3-[(pyridin-3-yl)methoxy]pyridine. Studies characterizing its potential agonist, antagonist, or modulatory effects on any specific receptors have not been identified.
Characterization of Allosteric and Orthosteric Binding Sites
There is no research available that characterizes the binding site of this compound on any protein target. Therefore, it is not possible to determine whether it interacts with orthosteric or allosteric sites.
Modulation of Key Biological Pathways and Signaling Cascades
No studies have been published that investigate the effects of this compound on biological pathways or signaling cascades. Its downstream molecular consequences following any potential target engagement remain uncharacterized.
Enzymatic Inhibition or Activation Profiles
The enzymatic activity profile of this compound has not been documented. There is no available data to suggest it acts as an inhibitor or activator of any specific enzymes.
Computational Chemistry and Molecular Modeling Investigations
Conformational Landscape Analysis and Energy Minimization
The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis of 2-methyl-3-[(pyridin-3-yl)methoxy]pyridine is essential to identify its low-energy, biologically relevant conformations. This analysis involves exploring the potential energy surface of the molecule by systematically rotating its flexible dihedral angles, particularly those of the ether linkage connecting the two pyridine (B92270) rings.
Theoretical calculations on related 2,3-disubstituted pyridines have been employed to understand their conformational preferences. For instance, in the development of indoleamine 2,3-dioxygenase-1 (IDO1) inhibitors, conformational analysis guided the optimization of pyridine-based compounds. nih.gov The analysis of molecules like 2-methoxypyridine (B126380) (2MOP) reveals that staggered conformers are generally more stable in the ground state (S0). rsc.org For this compound, the key dihedral angles are between the C2-C3 bond of the first pyridine ring and the C-O bond of the methoxy (B1213986) linker, and between the O-C bond and the C-C bond connecting to the second pyridine ring.
Energy minimization calculations, often performed using force fields like MMFF94 or quantum mechanical methods, are used to find the geometry with the lowest potential energy for each conformer. For a molecule with multiple rotatable bonds, several low-energy minima can exist. The relative energies of these conformers determine their population distribution at a given temperature. In related pyridine derivatives, it has been shown that the orientation of substituents significantly impacts stability, with factors like steric hindrance and intramolecular hydrogen bonding playing a crucial role. nih.gov The final minimized structures represent the most probable shapes the molecule will adopt, which are then used for further studies like molecular docking.
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. For this compound and its analogs, docking simulations have been instrumental in elucidating their binding modes with therapeutic targets such as IDO1. nih.gov
In a typical docking study, the ligand is placed into the binding site of a protein whose three-dimensional structure has been determined experimentally (e.g., via X-ray crystallography). A scoring function is then used to estimate the binding affinity for different poses.
Studies on related pyridine derivatives targeting the mycobacterial membrane protein MmpL3 have demonstrated the utility of docking. nih.gov In these simulations, key interactions such as hydrogen bonds and π-π stacking are identified. For example, the nitrogen atom of a pyridine ring might act as a hydrogen bond acceptor, while the aromatic ring itself can engage in π-π stacking with aromatic residues like tyrosine (Tyr) or phenylalanine (Phe) in the protein's active site. nih.gov In the context of IDO1 inhibition, analogs of this compound were designed to displace the native heme cofactor, and docking studies were crucial for optimizing the interactions with the enzyme's active site. nih.gov
The table below summarizes typical interactions observed in docking studies of pyridine-based ligands with protein targets.
| Interaction Type | Ligand Moiety | Protein Residue Example | Reference |
| Hydrogen Bond | Pyridine Nitrogen | Aspartic Acid (D645) | nih.gov |
| π-π Stacking | Pyridine Ring | Tyrosine (Y646) | nih.gov |
| Hydrophobic Interaction | Methyl Group | Leucine, Valine | nih.gov |
Molecular Dynamics Simulations for Binding Stability and Dynamics
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the binding pose over time. MD simulations solve Newton's equations of motion for a system containing the protein, the ligand, and surrounding solvent molecules, providing a trajectory of atomic positions and velocities.
For a complex of this compound bound to its target protein, an MD simulation can:
Assess Binding Stability: Confirm if the ligand remains in the binding pocket in the pose predicted by docking.
Analyze Dynamic Interactions: Track the formation and breaking of hydrogen bonds and other interactions over the simulation period.
Reveal Conformational Changes: Show how the protein and ligand adapt to each other's presence.
MD simulations on other pyridine-containing ligands have been used to validate docking results and provide a more accurate estimation of binding free energy. mdpi.com The stability of the complex is often evaluated by calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over time. A stable RMSD profile suggests a stable binding mode.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to correlate the chemical structure of a series of compounds with their biological activity. By developing a mathematical model, QSAR can predict the activity of new, unsynthesized molecules.
For a series of analogs of this compound, a 3D-QSAR study could be performed. This involves aligning the molecules and using methods like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) to build a predictive model. mdpi.com These models generate 3D contour maps that visualize regions where certain properties are favorable or unfavorable for activity.
Steric Fields: Indicate where bulky groups increase or decrease activity.
Electrostatic Fields: Show where positive or negative charges are beneficial.
Hydrophobic Fields: Highlight regions where hydrophobic character is important.
Hydrogen Bond Donor/Acceptor Fields: Pinpoint locations where hydrogen bonding capabilities enhance activity.
For example, 3D-QSAR studies on N-[2-(aryl/substituted aryl)-4-oxo-1,3-thiazolidin-3-yl] pyridine-4-carboxamides suggested that the presence of electron-withdrawing groups on an associated phenyl ring was favorable for anti-inflammatory activity. researchgate.net Similarly, a QSAR model for this compound analogs could guide further chemical modifications to improve potency. The reliability of a QSAR model is assessed using statistical parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). mdpi.com
| QSAR Model | q² (Predictive Ability) | r² (Goodness of Fit) | Key Finding Example | Reference |
| CoMFA | > 0.5 | ~ 1.0 | Electrostatic fields are critical for binding affinity. | mdpi.com |
| CoMSIA | > 0.5 | ~ 0.9 | Specific placement of H-bond acceptors enhances activity. | mdpi.com |
Density Functional Theory (DFT) and Quantum Chemical Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure, properties, and reactivity of molecules. For this compound, DFT calculations can provide detailed insights that are not accessible through classical molecular mechanics.
Key properties calculated using DFT include:
Optimized Geometry: Provides highly accurate bond lengths and angles. For related pyridine derivatives, DFT has been used to show that gas-phase conformations can differ from solid-state crystal structures, often exhibiting more non-planar arrangements. nih.gov
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and polarizability. A smaller gap suggests higher reactivity. epstem.net
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The nitrogen atoms in the pyridine rings are typically regions of negative potential, making them sites for electrophilic attack or hydrogen bonding. epstem.net
Spectroscopic Properties: DFT can accurately predict spectroscopic data like infrared (IR) vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts, which helps in the structural characterization of the molecule. epstem.net
The table below shows representative data that can be obtained from DFT calculations for a molecule like this compound, based on studies of similar compounds.
| Calculated Property | Method/Basis Set | Typical Finding | Significance | Reference |
| HOMO-LUMO Gap (ΔE) | B3LYP/6-31G | 4-5 eV | Indicates chemical reactivity and stability. | epstem.net |
| Dipole Moment | B3LYP/6-31G | 2-4 Debye | Measures overall molecular polarity. | epstem.net |
| MEP Negative Region | B3LYP/6-31G | Located on pyridine nitrogen atoms | Predicts sites for hydrogen bonding and electrophilic interaction. | epstem.net |
| Mulliken Atomic Charges | B3LYP/6-31G | Negative charge on N and O atoms | Quantifies the charge distribution across the molecule. | epstem.net |
Exploration of Derivatives and Analogues of 2 Methyl 3 Pyridin 3 Yl Methoxy Pyridine
Design and Synthesis of Chemically Diversified Analogues
The generation of a diverse library of analogues is fundamental to understanding structure-activity relationships. The synthesis of compounds structurally related to 2-methyl-3-[(pyridin-3-yl)methoxy]pyridine often relies on versatile and robust chemical reactions that allow for the introduction of a wide array of substituents and structural motifs.
A common synthetic strategy for diaryl ether linkages, such as the one in the parent compound, involves the Williamson ether synthesis. For instance, the synthesis of the isomeric 2-methyl-3-[(pyridin-4-yl)methoxy]pyridine (B6434729) is achieved by reacting 2-methyl-3-hydroxypyridine with 4-chloromethylpyridine in the presence of a base like potassium carbonate. This general method allows for diversification by substituting either the hydroxypyridine or the chloromethylpyridine starting material.
Further diversification is achieved through more advanced synthetic methodologies. Chemoselective directed metallation of a 2-chloropyridine, for example, enables the introduction of various carbon-based substituents at the 3-position, which can then be further manipulated. rsc.org Cross-coupling reactions, such as the Suzuki-Miyaura reaction, are instrumental in attaching diverse aryl and heteroaryl groups to the pyridine (B92270) core, as demonstrated in the synthesis of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates. mdpi.com These methods have been used to create extensive libraries of analogues, including those with modified linkers, varied substitution patterns on the pyridine rings, and the incorporation of entirely different heterocyclic systems. dundee.ac.ukgoogle.com
Table 1: Synthetic Strategies for Analogue Diversification
| Synthetic Method | Description | Example Application |
|---|---|---|
| Williamson Ether Synthesis | Reaction of an alkoxide (from a hydroxypyridine) with a haloalkane (like a chloromethylpyridine) to form an ether linkage. | Synthesis of pyridinyl-methoxy-pyridine cores. |
| Directed Ortho-Metallation | Use of a directing group (e.g., chloro) to selectively deprotonate and functionalize an adjacent position on a pyridine ring. rsc.org | Preparation of 2,3-disubstituted pyridines. rsc.org |
| Suzuki-Miyaura Coupling | A palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. mdpi.com | Attaching various (hetero)aryl groups to a pyridine-based scaffold. mdpi.com |
| Reductive Amination | Conversion of a carbonyl group to an amine via an intermediate imine. | Synthesis of analogues with amine-based linkers. |
Bioisosteric Replacements for Enhanced Properties
Bioisosteric replacement is a cornerstone of medicinal chemistry, involving the substitution of one atom or group for another with similar physical or chemical properties to enhance a molecule's biological or physicochemical attributes without drastically altering its chemical structure. nih.gov This strategy is widely used to improve metabolic stability, modulate potency, increase membrane permeability, and circumvent toxicity issues. nih.govniper.gov.inacs.org
In the context of pyridine-containing compounds, several bioisosteric replacements have proven effective. A notable example is the replacement of a metabolically vulnerable phenyl group with a pyridyl or pyrimidyl ring. niper.gov.in The introduction of nitrogen atoms into the aromatic system can block potential sites of metabolism, thereby increasing the compound's half-life. niper.gov.in Similarly, a methoxy (B1213986) group, which can be liable to O-demethylation, may be replaced by a more stable fluorine or chlorine atom, which are of a similar size and possess comparable electronic properties. nih.gov
Another innovative strategy involves the use of 2-difluoromethylpyridine as a bioisostere for pyridine-N-oxide. nih.gov This replacement was shown to yield compounds with equal or improved biological activity, attributed to the difluoromethyl group's ability to act as a bioisosteric replacement for a hydroxyl group, which in turn relates to the pyridine-N-oxide structure through tautomerism. nih.gov
Table 2: Common Bioisosteric Replacements and Their Rationale
| Original Group | Bioisosteric Replacement | Intended Enhancement | Reference |
|---|---|---|---|
| Phenyl Ring | Pyridyl or Pyrimidyl Ring | Increased metabolic stability | niper.gov.in |
| Methoxy (-OCH₃) | Fluorine (F) or Chlorine (Cl) | Increased metabolic stability, maintained activity | nih.gov |
| Hydrogen (H) | Fluorine (F) | Improved membrane permeability | acs.org |
| Pyridine-N-oxide | 2-Difluoromethylpyridine | Improved metabolic stability, maintained/enhanced activity | nih.gov |
| Carbon (C) | Silicon (Si) | Altered metabolic profile, novel chemical space | acs.org |
Scaffold Hopping to Novel Heterocyclic Systems
Scaffold hopping is a lead discovery and optimization strategy that aims to identify new core structures (scaffolds) that retain the key binding interactions of the original compound but possess a significantly different molecular backbone. nih.gov This approach is valuable for generating novel intellectual property and overcoming issues with the original scaffold, such as poor solubility or undesirable off-target effects. dundee.ac.ukniper.gov.innih.gov
The definition of a scaffold hop can range from minor atomic swaps (e.g., carbon for nitrogen in a ring) to the complete replacement of a core heterocyclic system. nih.gov In the pursuit of improved proteasome inhibitors, researchers replaced a central phenyl ring with various six-membered heterocycles, including pyridine, pyrimidine, pyrazine, and pyridazine, leading to analogues with maintained metabolic stability and, in some cases, improved solubility. dundee.ac.uk
A more profound application of this strategy is seen in the design of novel anticancer agents, where scaffold hopping and molecular hybridization were used to design pyridine-annulated purines. researchgate.net This involved using an imidazo[1,2-a]-pyridine building block to construct entirely new fused heterocyclic systems, moving far from the original purine (B94841) scaffold to find compounds with significant anticancer activity. researchgate.net Similarly, a scaffold hop from a 2-aminoimidazole to a 2-aminopyrimidine (B69317) core was successfully employed to develop new agents that inhibit the formation of bacterial biofilms. nih.gov
Table 3: Examples of Scaffold Hopping from Pyridine-Related Structures
| Original Scaffold | New Scaffold | Goal of the Hop | Reference |
|---|---|---|---|
| Phenyl Ring | Pyridine, Pyrimidine, Pyrazine | Maintain stability, improve solubility | dundee.ac.uk |
| 2-Aminoimidazole | 2-Aminopyrimidine | Discover new anti-biofilm activity | nih.gov |
Lead Optimization Strategies Guided by SAR and Computational Data
Lead optimization is an iterative cycle of design, synthesis, and testing aimed at refining a lead compound's properties. This process is heavily guided by structure-activity relationship (SAR) studies, which correlate changes in a molecule's structure with its biological activity, and by computational chemistry, which provides predictive insights into molecular interactions. nih.govacs.org
Systematic exploration of SAR is often conducted by creating iterative libraries of compounds. For example, in the development of M4 positive allosteric modulators, rapid exploration of substituents on a pyrazole (B372694) ring attached to a 2,3,6-trisubstituted pyridine core allowed for the quick identification of potency-enhancing groups. nih.gov This focused approach allows chemists to probe specific regions of a molecule to maximize desired effects. nih.gov
Computational methods are increasingly integral to this process. Molecular modeling can reveal differences in the conformational profiles and electronic properties of analogues, providing a rationale for observed SAR. nih.gov More advanced techniques, such as alchemical relative binding free energy calculations, can predict the impact of specific structural modifications on binding affinity before a compound is ever synthesized. acs.org In one study, these calculations correctly predicted that adding a bromine atom to a pyridinyl group would improve receptor affinity, a finding that was later confirmed experimentally. acs.org This synergy between computational prediction and empirical testing accelerates the lead optimization process, enabling a more rational and efficient search for superior compounds. dundee.ac.uknih.gov
Table 4: Examples of Guided Lead Optimization
| Lead Compound Series | Modification Strategy | Guiding Data | Outcome | Reference |
|---|---|---|---|---|
| Quinazolinediones | Replaced m-methoxy on phenyl side chain with F or Cl | Rational design based on isosterism | Maintained potent antimalarial activity (IC₅₀ = 22-36 nM) | nih.gov |
| Adenosine A₃R Antagonists | Added Br to 5-position of 2-pyridinyl group | Binding free energy calculations | Improved hA₃R affinity | acs.org |
| M₄ PAMs | Varied N-alkyl pyrazole substituents on pyridine core | Iterative library synthesis (SAR) | Identified potent, brain-penetrant tool compound | nih.gov |
Advanced Spectroscopic and Analytical Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation
High-resolution NMR spectroscopy is an indispensable tool for the complete structural elucidation of 2-methyl-3-[(pyridin-3-yl)methoxy]pyridine in solution. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are employed to assign all proton and carbon signals and to confirm the connectivity between the 2-methylpyridine (B31789) and the pyridin-3-ylmethoxy moieties.
¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The key expected signals for this compound include a singlet for the methyl group (CH₃), a singlet for the methylene (B1212753) bridge protons (OCH₂), and distinct aromatic signals for the protons on both pyridine (B92270) rings. The integration of these signals corresponds to the number of protons in each group.
¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum is expected to show signals for the methyl carbon, the methylene carbon, and the eleven aromatic carbons of the two pyridine rings.
2D NMR: Two-dimensional NMR techniques are crucial for unambiguous assignments.
COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) correlations within the same spin system, helping to trace the connectivity of protons on each pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is particularly important for identifying the linkage between the methylene bridge and the two pyridine rings, as well as the position of the methyl group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃ This table presents expected chemical shift ranges based on the compound's structure. Actual experimental values may vary.
| Atom | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₃ | 2-position of pyridine | ~2.5 | ~20-25 |
| OCH₂ | Methylene bridge | ~5.1 | ~65-70 |
| Aromatic CH | Pyridine rings | ~7.0 - 8.7 | ~120 - 155 |
| Quaternary C | Pyridine rings | - | ~130 - 160 |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS provides an unambiguous elemental composition. This confirms that the observed molecular ion corresponds to the expected chemical formula, C₁₂H₁₂N₂O. Techniques such as electrospray ionization (ESI) are commonly used to generate the molecular ions for analysis.
Table 2: HRMS Data for this compound
| Parameter | Value |
| Chemical Formula | C₁₂H₁₂N₂O |
| Theoretical Monoisotopic Mass | 200.09496 u |
| Expected Ion (ESI-HRMS) | [M+H]⁺ |
| Theoretical m/z of [M+H]⁺ | 201.10224 |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound by probing its molecular vibrations.
IR Spectroscopy: The IR spectrum is expected to show characteristic absorption bands. Key vibrations include C-H stretching from the aromatic rings and the methyl group, C=C and C=N stretching vibrations within the pyridine rings, and a prominent C-O-C stretching band corresponding to the ether linkage.
Raman Spectroscopy: Raman spectroscopy provides additional information, particularly for non-polar bonds. The symmetric vibrations of the pyridine rings are often more intense in the Raman spectrum than in the IR spectrum.
Table 3: Expected Vibrational Bands for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3000 | 3100 - 3000 |
| Aliphatic C-H (CH₃, CH₂) | Stretching | 2980 - 2850 | 2980 - 2850 |
| C=N (Pyridine) | Stretching | 1600 - 1550 | 1600 - 1550 |
| C=C (Pyridine) | Stretching | 1500 - 1400 | 1500 - 1400 |
| C-O-C (Ether) | Asymmetric Stretching | 1275 - 1200 | Weak |
| C-O-C (Ether) | Symmetric Stretching | 1075 - 1020 | Strong |
X-ray Crystallography for Absolute Configuration and Solid-State Conformation
X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a single crystal of this compound. This technique allows for the accurate measurement of bond lengths, bond angles, and dihedral angles, offering an unambiguous confirmation of the molecular connectivity and conformation in the solid state. The resulting crystal structure would reveal the relative orientation of the two pyridine rings and the conformation of the flexible methoxy (B1213986) linker.
Table 4: Hypothetical X-ray Crystallographic Data for this compound This table illustrates the type of data obtained from an X-ray diffraction experiment.
| Parameter | Description |
| Crystal System | The geometric shape of the unit cell (e.g., monoclinic, orthorhombic). |
| Space Group | The symmetry elements of the unit cell. |
| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-O, C-N, C-C). |
| Bond Angles (°) | Angles between three connected atoms (e.g., C-O-C). |
| Dihedral Angles (°) | Torsional angles describing the conformation of the molecule. |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for the isolation and purity assessment of this compound.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of chemical reactions and to get a preliminary assessment of the purity of the compound. The retention factor (Rf) value is characteristic of the compound in a given solvent system.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the quantitative determination of purity. A sample is passed through a column packed with a stationary phase, and the components are separated based on their differential partitioning between the stationary and mobile phases. A pure sample will ideally show a single peak in the chromatogram.
Gas Chromatography (GC): For volatile and thermally stable compounds like this compound, GC can be used for purity analysis. The compound is vaporized and separated based on its boiling point and interaction with the stationary phase.
Table 5: Application of Chromatographic Techniques
| Technique | Primary Application | Information Obtained |
| Thin-Layer Chromatography (TLC) | Reaction monitoring, preliminary purity check | Retention factor (Rf), number of components |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity assessment | Retention time, peak area (% purity) |
| Gas Chromatography (GC) | Purity assessment | Retention time, peak area (% purity) |
Pharmacological Evaluation and Biological Activity in in Vitro Systems
Cell-Free Biochemical Assays for Target Engagement
There is no available information from cell-free biochemical assays to describe the target engagement of 2-methyl-3-[(pyridin-3-yl)methoxy]pyridine. Research in this area would typically involve experiments such as enzymatic assays to determine if the compound inhibits or activates specific enzymes, or binding assays to measure its affinity for particular protein targets. Without such studies, the molecular targets of this compound remain unknown.
Cellular Assays for Functional Responses
No studies have been published that investigate the functional responses of cells to this compound. Cellular assays are crucial for understanding how a compound affects cellular processes, such as signaling pathways, gene expression, or cell viability. The lack of data in this area means there is no scientific basis to describe the compound's effects at a cellular level.
Phenotypic Screening for Broader Biological Effects
Phenotypic screening, which is used to identify the effects of a compound on the physical or functional characteristics (phenotype) of a cell or organism without prior knowledge of the target, has not been reported for this compound. Consequently, there are no findings on the broader biological effects of this compound that would typically be uncovered through such screening methods.
Assessment of Compound Stability in Biological Matrices
There is no available data on the stability of this compound in biological matrices such as plasma, serum, or liver microsomes. Stability assessments are fundamental in early-stage drug discovery to determine a compound's viability for further development. The absence of this information means its metabolic fate and persistence in biological systems have not been characterized.
Innovation and Future Directions in Pyridine Chemical Biology
Role of 2-methyl-3-[(pyridin-3-yl)methoxy]pyridine as a Chemical Probe
There is no available research documenting the use of this compound as a chemical probe. Its potential utility in this area remains unexplored in public literature.
Translational Potential in Preclinical Drug Discovery
No preclinical studies, including in vitro or in vivo experiments, have been published for this compound. Its mechanism of action, efficacy, and potential as a drug candidate are currently unknown.
Emerging Therapeutic Areas for Pyridine-Containing Compounds
While the broader class of pyridine-containing compounds has shown significant promise across numerous therapeutic areas, no specific emerging applications have been identified for this compound itself. The pyridine (B92270) scaffold is a key feature in many established drugs used as antibacterial, anticancer, and anti-inflammatory agents. nih.gov However, without specific data, it is impossible to connect these general trends to the subject compound.
Intellectual Property Landscape and Patent Analysis
A thorough search of patent databases revealed no patents or patent applications that specifically claim or mention the compound this compound. This suggests a lack of current commercial development or proprietary claims involving this specific molecule.
Future Research Opportunities and Unexplored Avenues
Given the complete absence of data, the entire field of research for this compound remains an unexplored avenue. Future work could begin with its basic synthesis and characterization, followed by screening for biological activity across various assays to determine if it possesses any therapeutic potential. Without foundational data, any suggestion of specific research opportunities would be purely speculative.
Table of Mentioned Compounds
Q & A
Q. What are the optimal synthetic routes for 2-methyl-3-[(pyridin-3-yl)methoxy]pyridine, and how can reaction conditions be optimized to improve yield?
The synthesis of pyridine derivatives like this compound typically involves nucleophilic substitution or coupling reactions. A common strategy is the alkylation of pyridin-3-ylmethanol derivatives with halogenated pyridines under basic conditions (e.g., potassium carbonate in DMF) . For example, substituting the hydroxyl group of pyridin-3-ylmethanol with a methylated pyridine moiety requires careful temperature control (60–80°C) to avoid side reactions. Yield optimization often involves solvent selection (polar aprotic solvents like DMF or acetonitrile) and stoichiometric balancing of reagents (1:1.2 molar ratio of nucleophile to electrophile) .
Q. How can researchers verify the structural integrity of this compound using spectroscopic methods?
Structural characterization relies on:
- NMR Spectroscopy : and NMR can confirm the presence of the methoxy group (δ ~3.8–4.0 ppm for OCH) and pyridine ring protons (δ ~7.0–8.5 ppm). NOESY experiments may resolve spatial proximity between the methyl and methoxy groups .
- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (CHNO, exact mass 216.0899) and fragmentation patterns to validate substituent positions .
- Infrared Spectroscopy : Peaks at ~1250 cm (C-O-C stretching) and ~1600 cm (aromatic C=C) confirm functional groups .
Advanced Research Questions
Q. How do electronic and steric effects of the pyridin-3-ylmethoxy substituent influence the compound’s reactivity in cross-coupling reactions?
The pyridin-3-ylmethoxy group introduces steric hindrance due to its ortho-substitution pattern, which can slow down Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Computational studies (DFT) suggest that electron-withdrawing effects of the pyridine ring reduce electron density at the coupling site, necessitating stronger bases (e.g., CsCO) or elevated temperatures (80–100°C) to activate the reaction . Comparative kinetic studies with analogs (e.g., 3-methoxypyridine) reveal a 20–30% reduction in reaction rates due to steric effects .
Q. What strategies can resolve contradictory data in biological activity assays for this compound derivatives?
Discrepancies in biological activity (e.g., IC variations in enzyme inhibition) may arise from:
- Solubility Issues : Use co-solvents (DMSO ≤1% v/v) or surfactants (Tween-80) to improve compound dispersion .
- Metabolic Instability : Conduct microsomal stability assays (e.g., liver microsomes) to identify rapid degradation pathways .
- Off-Target Effects : Employ orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) to distinguish specific interactions .
Q. How can computational modeling predict the binding mode of this compound to biological targets like kinases?
Molecular docking (AutoDock Vina) and MD simulations can model interactions:
- Target Preparation : Use crystal structures (e.g., PDB ID 1ATP for tyrosine kinases) and protonation state optimization (pH 7.4) .
- Key Interactions : The pyridine nitrogen may form hydrogen bonds with catalytic lysine residues, while the methoxy group engages in hydrophobic interactions with nonpolar pockets .
- Validation : Compare docking scores (ΔG) with experimental IC values to refine force field parameters .
Methodological Challenges and Solutions
Q. How to address low regioselectivity in functionalizing the pyridine ring of this compound?
Regioselectivity challenges arise due to competing substitution at C-2, C-4, and C-6 positions. Solutions include:
- Directed Metalation : Use directing groups (e.g., sulfonyl or boronic esters) to guide lithiation or borylation .
- Protection/Deprotection : Temporarily block reactive sites (e.g., silyl ether protection of the methoxy group) before introducing new substituents .
Q. What analytical techniques are critical for detecting degradation products in stability studies?
- HPLC-MS : Monitor degradation under accelerated conditions (40°C/75% RH) and identify byproducts via MS/MS fragmentation .
- X-ray Diffraction : Confirm crystallinity loss, which may correlate with reduced stability .
Synthesis Workflow Example
Step 1 : React pyridin-3-ylmethanol with 2-chloro-3-methylpyridine in DMF/KCO (80°C, 12 h).
Step 2 : Purify via column chromatography (SiO, ethyl acetate/hexane 3:7).
Step 3 : Characterize by NMR (δ 8.5 ppm, pyridine-H) and HRMS .
Key Research Gaps
- Mechanistic Studies : Limited data on radical-mediated reactions involving the methoxy group.
- In Vivo Pharmacokinetics : No published ADME profiles for this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
